![molecular formula C4H3Cl3N2O B174909 3-Methyl-5-(trichloromethyl)-1,2,4-oxadiazole CAS No. 1195-25-1](/img/structure/B174909.png)
3-Methyl-5-(trichloromethyl)-1,2,4-oxadiazole
Overview
Description
3-Methyl-5-(trichloromethyl)-1,2,4-oxadiazole (MTO) is a versatile organic compound that has been studied for its potential applications in scientific research, lab experiments, and other biochemical and physiological applications. MTO is an organochlorine compound, meaning it contains a carbon-chlorine bond, and has a molecular weight of 286.86 g/mol. It is a colorless to pale yellow liquid with a boiling point of 144 °C and a melting point of -43 °C.
Scientific Research Applications
Synthesis and Chemical Properties
- 3-Methyl-5-(trichloromethyl)-1,2,4-oxadiazole and related compounds have been synthesized through various methods, including aqueous media and ultrasound-promoted processes. These compounds show potential in pharmaceuticals and agrochemicals due to their heterocyclic nature (Bretanha et al., 2009); (Bretanha et al., 2011).
Application in Energetic Materials
- The compound has been explored as a building block in energetic materials, with a focus on combining nitrogen-rich heterocycles to achieve enhanced performance and stability in new energetic compounds (Kukuljan & Kranjc, 2019).
Potential in Antimalarial Research
- Some derivatives, such as 2-phenyl-5-(trichloromethyl)-1,3,4-oxadiazoles, have shown activity against Plasmodium berghei in mice, indicating potential in antimalarial research (Hutt et al., 1970).
Synthetic Applications
- The compound has been used as a versatile synthon in various synthetic applications, including the protection of monosubstituted acetamidines and the development of biologically relevant molecules (Jakopin, 2018); (Moormann et al., 2004).
Fungicidal Activity
- Some derivatives have been synthesized and evaluated for their fungicidal activities, showing better results than commercially used fungicides (Mishra et al., 1993).
Corrosion Inhibition
- Oxadiazole derivatives have been studied for their efficiency in inhibiting corrosion on mild steel, showcasing potential industrial applications (Kalia et al., 2020).
properties
IUPAC Name |
3-methyl-5-(trichloromethyl)-1,2,4-oxadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3Cl3N2O/c1-2-8-3(10-9-2)4(5,6)7/h1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHFWJCUKKDMFIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C(Cl)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3Cl3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9073254 | |
Record name | 1,2,4-Oxadiazole, 3-methyl-5-(trichloromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9073254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.43 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-5-(trichloromethyl)-1,2,4-oxadiazole | |
CAS RN |
1195-25-1 | |
Record name | 3-Methyl-5-(trichloromethyl)-1,2,4-oxadiazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001195251 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2,4-Oxadiazole, 3-methyl-5-(trichloromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9073254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methyl-5-(trichloromethyl)-1,2,4-oxadiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-METHYL-5-(TRICHLOROMETHYL)-1,2,4-OXADIAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L7644EE165 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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